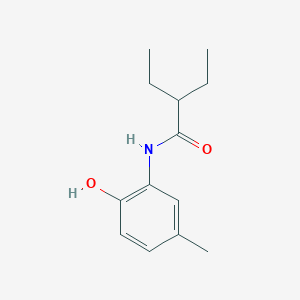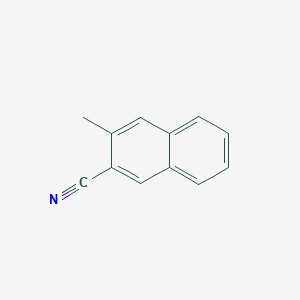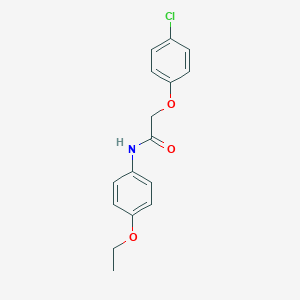
2-(4-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide, commonly known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It was first synthesized in 1998 and was approved by the FDA in 1999 for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib belongs to the class of drugs known as COX-2 inhibitors, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.
Mécanisme D'action
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting this enzyme, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Effets Biochimiques Et Physiologiques
Celecoxib has been shown to reduce inflammation and pain in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. It has also been shown to have anti-tumor properties and can inhibit the growth of cancer cells. Celecoxib has been shown to have neuroprotective effects and can reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Celecoxib has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. It has also been extensively studied, and its mechanism of action is well understood. However, Celecoxib has several limitations for use in lab experiments. It has been shown to have off-target effects, which may complicate the interpretation of results. Additionally, Celecoxib has been shown to have variable effects in different cell types, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of Celecoxib. One area of interest is its potential use in the treatment of cancer. Several studies have shown that Celecoxib has anti-tumor properties and can inhibit the growth of cancer cells. Further research is needed to determine the optimal dose and treatment regimen for Celecoxib in cancer patients. Another area of interest is the potential use of Celecoxib in the treatment of neurodegenerative diseases. Celecoxib has been shown to have neuroprotective effects and can reduce inflammation in the brain, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dose and treatment regimen for Celecoxib in these diseases.
Méthodes De Synthèse
Celecoxib can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoic acid with 4-ethoxyaniline in the presence of acetic anhydride and sulfuric acid. The resulting 4-(4-ethoxyphenylamino)phenylacetic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-chlorophenol in the presence of triethylamine to form Celecoxib.
Applications De Recherche Scientifique
Celecoxib has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that Celecoxib has anti-tumor properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
29289-81-4 |
|---|---|
Nom du produit |
2-(4-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide |
Formule moléculaire |
C16H16ClNO3 |
Poids moléculaire |
305.75 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-14-9-5-13(6-10-14)18-16(19)11-21-15-7-3-12(17)4-8-15/h3-10H,2,11H2,1H3,(H,18,19) |
Clé InChI |
NIKRABLRHKHLDO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Autres numéros CAS |
29289-81-4 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)
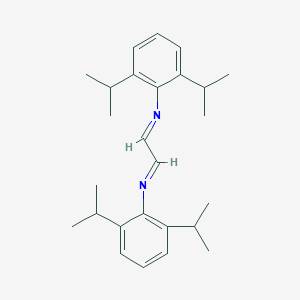
![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
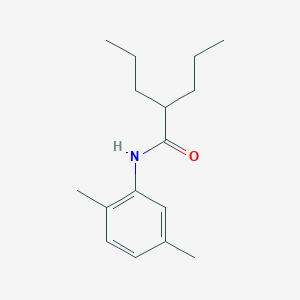

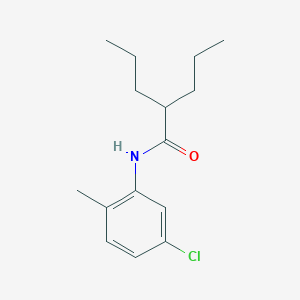
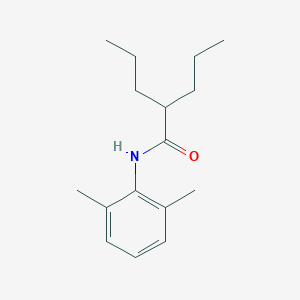
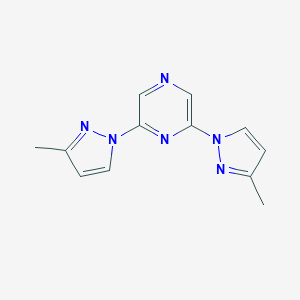


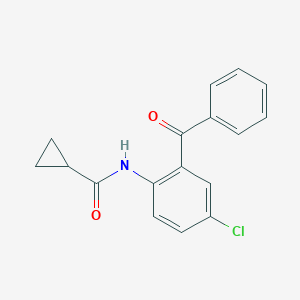
![2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B184418.png)
